1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a chemical compound primarily recognized for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack. This compound is classified as a low-molecular-weight organic compound and falls under the category of cyclopropanamines.
The compound can be synthesized from various precursors, including 1,2-difluorobenzene and chloroacetyl chloride. The synthesis methods have been documented in several patents and scientific literature, highlighting its significance in pharmaceutical chemistry.
The synthesis of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride involves several key steps:
The molecular structure of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride can be represented as follows:
The compound features a cyclopropane ring attached to a difluorobenzyl group, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and biological activity.
The compound participates in various chemical reactions typical of amines and cyclopropanes:
These reactions are crucial for further modifications and applications in medicinal chemistry .
The mechanism of action for 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride primarily involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts by selectively inhibiting adenosine diphosphate receptors on platelets, thereby preventing platelet aggregation. The structural modifications provided by the cyclopropanamine framework contribute to the pharmacological profile of ticagrelor .
The compound has high gastrointestinal absorption and is permeable across the blood-brain barrier due to its lipophilic nature .
The primary application of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride lies in pharmaceutical research and development. It serves as an essential intermediate in synthesizing ticagrelor and potentially other therapeutic agents targeting cardiovascular diseases. Additionally, it is studied for its potential impurities during ticagrelor production processes .
This compound exemplifies the intricate relationship between organic synthesis and pharmacology in developing effective medications for managing cardiovascular health.
The synthesis of 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride centers on constructing the strained cyclopropane ring adjacent to the difluorinated benzyl moiety. Two predominant methodologies emerge: (1) Ring closure of γ-halo amides via intramolecular nucleophilic displacement, and (2) Cyclopropanation of electron-deficient olefins using difluorobenzyl-substituted nucleophiles. In the first approach, N-protected-3-(2,4-difluorobenzyl)-4-bromobutanamide undergoes base-mediated cyclization (e.g., potassium tert-butoxide in tetrahydrofuran at −78°C) to yield the cyclopropane carboxylate precursor, achieving 65–78% yields before amine deprotection [3]. The second strategy employs a Corey-Chaykovsky reaction, wherein sulfonium ylides (generated from trimethylsulfoxonium iodide and sodium hydride) attack α,β-unsaturated esters bearing the 2,4-difluorobenzyl group. This method achieves higher atom economy (85–92% yield) but requires rigorous anhydrous conditions to suppress hydrolysis byproducts [8]. Metal-catalyzed cyclopropanations—notably using in situ-generated zinc carbenoids from diethyl zinc and diiodomethane—demonstrate superior functional group tolerance for substrates containing basic amine protecting groups (e.g., N-Boc or phthalimide), with yields consistently exceeding 80% under optimized conditions [3] [6].
Table 1: Cyclopropanation Methods for 1-(Arylbenzyl)cyclopropane Precursors
Method | Reagents/Conditions | Key Advantages | Typical Yield |
---|---|---|---|
Ring Closure | KOtBu, THF, −78°C | Compatibility with acid-sensitive groups | 65–78% |
Corey-Chaykovsky | Me₃S(O)I, NaH, DMSO, 25°C | High atom economy | 85–92% |
Simmons-Smith (Zn) | Et₂Zn, CH₂I₂, CH₂Cl₂, reflux | Tolerance for amine protecting groups | 80–88% |
Metal-Catalyzed (Rh) | Rh₂(OAc)₄, N₂CHCO₂Et, toluene, 80°C | Rapid reaction kinetics | 75–82% |
Stereocontrol in cyclopropane synthesis is critical due to the pharmacological implications of stereoisomers in drug discovery. Chiral auxiliary-mediated cyclopropanation provides reliable diastereoselectivity for 1-(2,4-difluorobenzyl)cyclopropan-1-amine derivatives. Employing Oppolzer’s sultam or Evans’ oxazolidinone auxiliaries attached to the amine precursor enables asymmetric cyclopropanation via enolate alkylation or metal-catalyzed decomposition of diazo compounds. Diastereomeric ratios (d.r.) of 10:1 to >20:1 are attainable, with the trans-isomer predominating due to steric shielding from the auxiliary [3] [8]. Substrate-directed cyclopropanation leverages the ortho-fluorine atoms’ chelating ability to influence stereochemistry. When using chiral copper-bisoxazoline catalysts, the 2,4-difluorobenzyl group coordinates the metal center, orienting the cyclopropanation trajectory to favor the (1R,2S)-diastereomer with 90–95% enantiomeric excess (e.e.) [6] [8]. Notably, gem-difluorination at the benzylic position—as in 2,4-difluorobenzyl systems—enhances substrate rigidity through hyperconjugative effects, improving diastereoselectivity by 15–20% compared to non-fluorinated analogs [5] [8].
Table 2: Diastereoselectivity in Fluorinated Benzylcyclopropane Synthesis
Stereocontrol Method | Conditions | Diastereoselectivity (d.r.) | Predominant Isomer |
---|---|---|---|
Chiral Auxiliary (Evans) | i. n-BuLi, CH₂Br₂, −78°C; ii. Auxiliary removal | 18:1 | (1R,2S) |
Cu(II)-Bisoxazoline Catalyst | N₂CHCO₂Et, toluene, 4°C | >20:1 | (1S,2R) |
Rh(II)-(S)-PTTL Catalyst | Diazomethane, hexanes, 25°C | 15:1 | (1R,2R) |
Substrate-Directed (DFB chelation) | Pd(OAc)₂/(R)-BINAP, THF, 60°C | 22:1 | (1R,2S) |
Transition metal catalysis enables enantioselective installation of the 2,4-difluorobenzyl moiety onto pre-formed cyclopropane scaffolds. Palladium-catalyzed asymmetric allylic amination employs 3-(2,4-difluorophenyl)propenyl methyl carbonate with cyclopropanamine nucleophiles under Pd-(S)-t-BuPHOX catalysis (2 mol% loading), affording branched adducts with 94% e.e. Subsequent hydrogenolytic cleavage removes the propenyl linker [3] [8]. Rhodium-catalyzed C–H insertion offers a more direct route: dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTAD)₄) facilitate enantioselective insertion into the benzylic C–H bond of 1,3-difluorobenzene from cyclopropanone-derived metal carbenoids. This method achieves 86–92% e.e. but suffers from moderate yields (50–65%) due to competing bis-insertion [3]. Organocatalytic approaches using phase-transfer catalysts (e.g., N-spiro quaternary ammonium salts) promote alkylation of cyclopropane imine glycinate equivalents with 2,4-difluorobenzyl bromide, yielding protected amines with 85% e.e. after recrystallization [6]. The electron-withdrawing fluorines enhance electrophilicity of the benzyl bromide, accelerating alkylation rates by 3–5-fold versus non-fluorinated analogs [8].
Conversion of the free base amine to 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride is essential for improving stability, crystallinity, and purification. Three principal methods are employed:
Salt formation kinetics reveal that the gem-difluorobenzyl group accelerates precipitation rates by 30% compared to monosubstituted analogs due to enhanced crystallinity from fluorine-fluorine lattice interactions [8]. X-ray diffraction confirms a monoclinic crystal lattice (space group P2₁/c) stabilized by N⁺–H···Cl⁻ hydrogen bonds and weak C–H···F interactions [5].
Table 3: Hydrochloride Salt Formation Optimization
Method | Solvent | HCl Equivalents | Temperature | Recovery/Purity |
---|---|---|---|---|
Gaseous HCl | Diethyl ether | Excess (bubbling) | −10°C | >95% recovery, 98% purity |
Acid-Alcohol Quenching | Isopropanol | 1.05–1.10 | 0°C | 90% recovery, 95% purity |
Ion-Exchange | Water/ethyl acetate | 1.00 (aqueous) | 25°C | 85% recovery, >99% purity |
Anti-solvent Crystallization | Acetone/hexanes | 1.20 | −20°C | 92% recovery, 97% purity |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1